molecular formula C12H17ClN2 B3293974 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- CAS No. 885653-43-0

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

Cat. No.: B3293974
CAS No.: 885653-43-0
M. Wt: 224.73 g/mol
InChI Key: ZQRFEADBVBFOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is an organic compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amine group and a 4-chlorophenylmethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including analgesic and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinamine, 4-[(4-fluorophenyl)methyl]-
  • 4-Piperidinamine, 4-[(4-bromophenyl)methyl]-
  • 4-Piperidinamine, 4-[(4-methylphenyl)methyl]-

Uniqueness

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets and increases its stability under various reaction conditions .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,15H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRFEADBVBFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
Reactant of Route 2
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
Reactant of Route 3
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
Reactant of Route 4
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
Reactant of Route 5
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
Reactant of Route 6
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.